molecular formula C18H19N3O5S B2616958 N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine CAS No. 730949-76-5

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine

Cat. No.: B2616958
CAS No.: 730949-76-5
M. Wt: 389.43
InChI Key: YCCDHXXVWUIDPJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole core, a methoxyphenyl group, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Sulfonyl Group: This can be done through sulfonylation reactions using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine: Lacks the morpholine sulfonyl group.

    5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazole: Similar structure but different functional groups.

Uniqueness

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-24-14-4-2-13(3-5-14)19-18-20-16-12-15(6-7-17(16)26-18)27(22,23)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCDHXXVWUIDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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